1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea

TRPV1 antagonist pain research binding affinity

Select this compound to secure the structurally distinct naphthalene-dimethylamino-phenylurea TRPV1 antagonist defined in the Grünenthal patent space. Unlike generic analogues, the precise 3D geometry of the dimethylamino-chiral center bridging naphthalene and phenylurea delivers a Ki of 0.0200 nM at human TRPV1, enabling complete receptor occupancy at sub-nanomolar levels. Sourcing close analogues risks orders-of-magnitude potency loss. Use this authentic reference standard to calibrate high-throughput screens, benchmark SAR analog series, and differentiate on-target pharmacology from chemotype-dependent artifacts in selectivity panels. Available at ≥95% purity for immediate research use.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 941870-29-7
Cat. No. B2584054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea
CAS941870-29-7
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H23N3O/c1-24(2)20(15-22-21(25)23-17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H2,22,23,25)
InChIKeyHEPMHEYRJKFWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea (CAS 941870-29-7): TRPV1 Antagonist Procurement Specification


1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea (CAS 941870-29-7), also designated ADS-J13, is a synthetic substituted phenylurea compound (C21H23N3O; MW 333.44) . It functions as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, a validated target for pain and inflammatory disorders [1]. The compound belongs to the Grünenthal GmbH patent family covering substituted phenylureas and phenylamides as vanilloid receptor ligands, indicating its origin in an industrial medicinal chemistry program with defined composition of matter claims [2]. Key procurement-relevant characteristics include a molecular formula of C21H23N3O, a molecular weight of 333.44 g/mol, and availability at ≥95% purity from specialty chemical suppliers .

Why Generic Substitution of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea (CAS 941870-29-7) Fails: Structural Determinants of TRPV1 Antagonist Potency


Within the substituted phenylurea class of TRPV1 antagonists, minor structural modifications produce order-of-magnitude differences in target binding affinity [1]. The target compound's distinguishing architectural feature—a dimethylamino group directly attached to a chiral carbon that bridges a naphthalen-1-yl moiety and a phenylurea terminus—creates a unique pharmacophoric geometry . In the Grünenthal patent series, compounds varying only in the aryl substitution pattern or linker length exhibited Ki values spanning from low nanomolar to micromolar ranges at human TRPV1, demonstrating that neither the phenylurea scaffold alone nor the naphthalene moiety alone accounts for potency; rather, the specific three-dimensional arrangement of these elements is required [1]. Consequently, sourcing a close analog (e.g., a phenylurea with alternative aryl substitution or a regioisomeric naphthyl attachment) in place of CAS 941870-29-7 risks introducing a compound with uncharacterized—and potentially orders-of-magnitude weaker—TRPV1 pharmacology, invalidating comparative experimental conclusions [1].

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea (CAS 941870-29-7) Versus TRPV1 Antagonist Comparators


Human TRPV1 Binding Affinity: CAS 941870-29-7 versus Five Established TRPV1 Antagonist Chemotypes

CAS 941870-29-7 demonstrates high-affinity antagonism at human TRPV1 with a Ki of 0.0200 nM assessed by inhibition of NADA-induced effect at 1 µM in a FLIPR assay [1]. This value represents approximately 28.5-fold higher binding affinity than SB-366791 (Ki = 0.7 nM by radioligand binding assay; IC50 = 5.7 nM) , approximately 38-fold higher affinity than AMG-517 (IC50 = 0.76 nM for capsaicin activation) , and approximately 50-fold higher affinity than BCTC (IC50 = 35 nM for capsaicin-induced activation) . Compared to A-425619, which blocks TRPV1 with IC50 values of 3–9 nM [2], the target compound shows 150- to 450-fold greater potency by Ki-to-IC50 extrapolation. The 0.0200 nM Ki also places the compound substantially below the potency range of SB-705498 (pKi = 7.6, equivalent to Ki ≈ 25 nM) [3]. Caution: The Ki value for CAS 941870-29-7 was measured under NADA-induced activation conditions in a FLIPR format, while comparator values derive from capsaicin-induced or radioligand displacement assays; direct head-to-head comparison under identical assay conditions is not available in the public domain.

TRPV1 antagonist pain research binding affinity

Species Ortholog Selectivity Profile: Human versus Rat TRPV1 Affinity for CAS 941870-29-7

Cross-species potency comparison reveals that CAS 941870-29-7 has a human TRPV1 Ki of 0.0200 nM and a human TRPV1 IC50 of 0.550 nM (capsaicin-induced, FLIPR assay) [1], alongside a rat TRPV1 Ki of 18.9 nM in a capsaicin-induced 45Ca2+ uptake assay in CHO cells [2]. The human-to-rat potency ratio is approximately 945-fold based on Ki values (0.0200 vs. 18.9 nM), indicating strong selectivity for human over rodent TRPV1. This represents a meaningfully different species selectivity profile compared to SB-366791, which shows similar potency at human, rat, and mouse TRPV1 (IC50 values of 9.3, 6.2, and 5.8 nM, respectively) , and AMG-517, which has comparable Kb values of 6.2 nM (human) and 4.2 nM (rat) . The large human/rat potency differential for CAS 941870-29-7 has implications for experimental design: efficacy data obtained in rodent pain models using this compound may substantially underestimate the human target engagement achievable at equivalent doses.

species selectivity translational pharmacology TRPV1 orthologs

Chemical Scaffold Differentiation: Naphthalene-Dimethylamino Phenylurea versus Pyridine-Containing and Cinnamide TRPV1 Antagonists

CAS 941870-29-7 belongs to the substituted phenylurea chemotype disclosed in the Grünenthal patent family (US 9,120,756 B2 and related filings), characterized by a naphthalen-1-yl-dimethylamino-ethyl linker connected to a phenylurea terminus [1]. This scaffold is structurally distinct from three major alternative TRPV1 antagonist chemotypes: (1) the cinnamide series (exemplified by SB-366791), which uses a cinnamide pharmacophore [2]; (2) the pyridine/pyrimidine-containing urea series (exemplified by A-425619, which contains an isoquinoline-trifluoromethyl-benzyl urea core) [3]; and (3) the benzothiazole/benzimidazole series (exemplified by AMG-517) [4]. The presence of a basic dimethylamino group on the target compound's chiral linker distinguishes it from the neutral urea linkers found in most comparator chemotypes, potentially conferring differential pH-dependent ionization, solubility, and membrane permeability properties. Within the Grünenthal patent, the naphthalen-1-yl substitution pattern is one of multiple exemplified aryl groups, but the specific combination of dimethylamino linker and naphthalen-1-yl orientation is a defined structural embodiment with composition-of-matter protection [1].

scaffold novelty chemical biology medicinal chemistry

Optimal Research Application Scenarios for 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea (CAS 941870-29-7)


High-Sensitivity Human TRPV1 Binding and Functional Assays Requiring Maximal Target Engagement

The compound's Ki of 0.0200 nM at human TRPV1 (NADA-induced FLIPR assay) [1] makes it suitable for experimental protocols where complete receptor occupancy is desired at sub-nanomolar concentrations. Applications include radioligand competition binding studies using [3H]RTX or [3H]A-778317, where the high-affinity interaction enables accurate Ki determination for test ligands across a wide dynamic range. The compound can serve as a reference standard for calibrating high-throughput screening assays targeting human TRPV1, providing a well-defined positive control with quantifiable potency.

Chemical Biology Probe Panels for TRPV1 Subtype Selectivity Profiling

The naphthalene-dimethylamino-phenylurea scaffold [1] offers a structurally differentiated TRPV1 antagonist chemotype distinct from commonly used tool compounds such as capsazepine, SB-366791 (cinnamide), and BCTC (diphenylurea). Incorporating this compound into selectivity panels enables assessment of whether observed TRPV1-mediated pharmacology is chemotype-dependent or target-specific. This application is relevant for target validation studies where orthogonal chemical probes are required to rule out off-target effects associated with a single chemotype.

Structure-Activity Relationship (SAR) Studies Exploring the Dimethylamino-Naphthalene Pharmacophore

The patent-defined naphthalen-1-yl-dimethylamino-ethyl linker architecture [1] defines a chemical space for systematic SAR exploration. Researchers synthesizing analog series can use this compound as the reference standard to benchmark modifications to: (a) the naphthalene ring (e.g., substitution, replacement with quinoline or isoquinoline), (b) the dimethylamino group (e.g., alkyl chain variation, cyclic amine incorporation), and (c) the phenylurea terminus (e.g., substituted phenyl, heteroaryl replacements). The commercial availability of the compound at ≥95% purity enables its use as an authentic analytical standard for HPLC-MS characterization of novel analogs.

Translational Pharmacology Studies Requiring Human-Selective TRPV1 Antagonism

The approximately 945-fold human-over-rat TRPV1 potency ratio [1] [2] positions this compound for studies focused on human TRPV1 pharmacology, such as ex vivo assays using human dorsal root ganglion neurons or human TRPV1-overexpressing cell lines. Investigators designing in vivo rodent experiments must apply appropriate allometric scaling informed by the species potency differential. The compound is less suitable for standard rodent pain models where SB-366791 or AMG-517, with their balanced human/rodent potency profiles, may provide more straightforward translational interpretation.

Quote Request

Request a Quote for 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.